(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is an interesting compound in medicinal chemistry. It combines structural elements of imidazole, piperazine, and tetrazole, giving it a unique profile.
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c26-17(15-2-1-3-16(12-15)25-14-19-20-21-25)24-10-8-22(9-11-24)6-7-23-5-4-18-13-23/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSTFDDRNFLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Synthesis of Intermediate Compounds::
The synthesis often starts with the preparation of key intermediates, which might include (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride).
- Coupling Reaction::
These intermediates are then subjected to a coupling reaction under controlled conditions. For example, the imidazole derivative might be reacted with piperazine in the presence of suitable catalysts to form the intermediate, which is then further reacted with the tetrazole derivative.
- Bulk Production::
In industrial settings, this compound can be produced in large-scale reactors, ensuring stringent control over temperature, pressure, and pH to optimize yields and minimize by-products.
- Purification::
Post-reaction, the compound is purified using techniques like crystallization, distillation, or chromatography to achieve high purity suitable for its intended applications.
Chemical Reactions Analysis
- Oxidation::
The compound can undergo oxidation reactions, particularly at the imidazole and piperazine rings.
- Reduction::
Reduction reactions may also be feasible, altering the functional groups to yield different derivatives.
- Substitution::
Reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and strong nucleophiles for substitution are common. Conditions vary from mild (room temperature) to severe (high pressure and temperature) depending on the desired reaction.
Products vary based on reactions but could include hydroxylated derivatives, reduced forms, and substituted analogs, each with distinct properties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone exhibit significant antimicrobial activity. A study demonstrated that derivatives containing imidazole and tetrazole structures showed promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of imidazole and tetrazole enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. Studies have shown that similar piperazine derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.
Case Study:
In vitro studies on cancer cell lines such as HeLa and MCF-7 indicated that derivatives of this compound exhibited cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation .
Neuroprotective Effects
Compounds with imidazole rings have been studied for their neuroprotective properties. Research indicates that they may help mitigate oxidative stress and inflammation in neuronal cells, potentially benefiting conditions such as Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential. Studies have shown that similar compounds exhibit favorable absorption characteristics, moderate distribution volumes, and varying half-lives depending on their chemical structure.
Mechanism of Action
- Molecular Targets and Pathways::
The compound might interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, preventing the substrate from accessing the site.
Comparison with Similar Compounds
- Structural Comparison::
Compared with other compounds like (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol, our compound has a ketone group instead of a hydroxyl group, affecting its reactivity and interaction with biological targets.
- Unique Properties::
The presence of both imidazole and tetrazole rings in the same molecule is relatively rare, giving it unique binding properties and potential multifunctional activity.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)ethanone.
This fascinating compound exemplifies the intersection of various chemical functionalities, making it a valuable asset for research and development across multiple scientific domains. Fascinated to see where this rabbit hole of research will take you?
Biological Activity
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone, often referred to as a hybrid molecule due to its structural components, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
1. Structural Overview
The compound features several key structural elements:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.
- Piperazine Ring : Commonly found in pharmaceuticals, contributing to the compound's pharmacological properties.
- Tetrazole Group : This moiety is recognized for its ability to enhance bioactivity and solubility.
2. Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Key Intermediates : The initial step often includes the synthesis of (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride.
- Coupling Reaction : The intermediates undergo a coupling reaction facilitated by catalysts under controlled conditions to form the final product.
3.1 Enzyme Inhibition
The imidazole component is known for its capability to interact with metal ions in enzyme active sites, positioning it as a potential enzyme inhibitor. Studies have indicated that derivatives of imidazole exhibit significant inhibitory effects on various enzymes, which can be exploited in drug development.
3.2 Antimicrobial and Antifungal Properties
Research has demonstrated that compounds containing imidazole and piperazine rings possess notable antimicrobial and antifungal activities. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi, making them candidates for further exploration in treating infectious diseases .
3.3 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests against human cancer cell lines such as MCF-7 (breast cancer) revealed promising cytotoxic effects, with IC50 values suggesting significant potential for therapeutic application . The unique combination of functional groups allows for interaction with multiple molecular targets involved in cancer progression.
4. Case Studies and Research Findings
Case Study 1: PD-1/PD-L1 Inhibition
A study explored the use of imidazole-containing compounds as inhibitors of the PD-1/PD-L1 interaction, crucial in cancer immunotherapy. The compound was tested on mouse splenocytes, demonstrating a significant rescue effect at concentrations as low as 100 nM, indicating its potential role in enhancing immune responses against tumors .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives similar to this compound were tested against a panel of bacterial strains. Results showed that certain modifications enhanced their antimicrobial efficacy significantly compared to standard treatments, suggesting a pathway for developing new antibiotics .
5. Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Metronidazole | Imidazole ring | Antimicrobial |
| Clotrimazole | Imidazole ring | Antifungal |
| Piperazine Derivatives | Piperazine ring | Antipsychotic |
The unique combination of imidazole and tetrazole rings in this compound distinguishes it from other compounds, potentially allowing it to target a broader range of biological pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Imidazole alkylation : React 1H-imidazole with 1,2-dibromoethane in the presence of a base (e.g., KCO) to form 2-(1H-imidazol-1-yl)ethyl bromide .
Piperazine functionalization : Couple the alkylated imidazole with piperazine under nucleophilic substitution conditions to yield 4-(2-(1H-imidazol-1-yl)ethyl)piperazine .
Methanone formation : React the piperazine intermediate with 3-(1H-tetrazol-1-yl)benzoyl chloride via a Schotten-Baumann reaction. Purification is typically achieved via column chromatography (silica gel, CHCl/MeOH gradient) .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid side products like over-alkylation or incomplete coupling .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the imidazole, piperazine, and tetrazole moieties. Key signals include:
- Imidazole protons at δ ~7.3–7.7 ppm (singlet, 2H).
- Piperazine methylene protons (adjacent to N) at δ ~2.5–3.5 ppm.
- Tetrazole protons as a singlet at δ ~8.9–9.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 396.2) .
- FTIR : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm, tetrazole ring vibrations at ~1450 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
Substituent Variation : Modify the tetrazole (e.g., replace with carboxylate or sulfonamide) or imidazole (e.g., introduce methyl/aryl groups) to assess impact on receptor binding .
Biological Assays : Test derivatives against target receptors (e.g., histamine H/H) using radioligand binding assays. Compare IC values to establish SAR trends .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
- Data Contradiction Analysis : If biological activity contradicts computational predictions, validate purity (HPLC >95%) and reassess protonation states of piperazine/tetrazole under assay conditions .
Q. What strategies ensure compound stability during long-term storage or in biological assays?
- Methodological Answer :
- Storage Conditions : Store at −20°C in amber vials under inert gas (N) to prevent oxidation/hydrolysis of the tetrazole and imidazole groups .
- Solvent Selection : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent piperazine ring opening .
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- Physicochemical Properties : Calculate logP (e.g., XLogP3) and pKa (e.g., MarvinSketch) to estimate solubility and bioavailability .
- Degradation Pathways : Use DFT simulations (e.g., Gaussian) to model hydrolysis/oxidation of the tetrazole and imidazole rings in environmental matrices .
- Ecotoxicity Assessment : Apply QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity in aquatic organisms .
Data Analysis & Experimental Design
Q. How to resolve discrepancies in NMR data between synthesized batches?
- Methodological Answer :
Isotopic Labeling : Use N-labeled reagents to confirm assignments of tetrazole/imidazole nitrogens .
Variable Temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) causing signal broadening .
Cross-Validation : Compare with XRD-derived structures of analogous compounds (e.g., phenyl-imidazole methanones) .
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/Hill slopes .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in biological triplicates .
- Meta-Analysis : Combine data from multiple assays (e.g., binding vs. functional assays) using random-effects models to address variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
